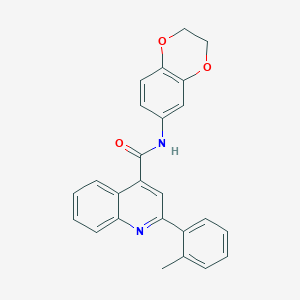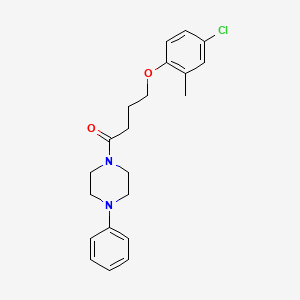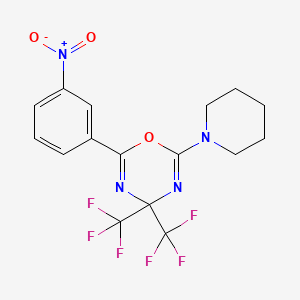
7-(4-Ethoxyphenyl)-5-hydroxy-1,3-benzoxathiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Ethoxyphenyl)-5-hydroxy-1,3-benzoxathiol-2-one is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of an ethoxyphenyl group, a hydroxy group, and a benzoxathiol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Ethoxyphenyl)-5-hydroxy-1,3-benzoxathiol-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxyphenol with 2-chlorobenzoyl chloride in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the desired benzoxathiol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-Ethoxyphenyl)-5-hydroxy-1,3-benzoxathiol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-(4-Ethoxyphenyl)-5-oxo-1,3-benzoxathiol-2-one.
Reduction: Formation of 7-(4-Ethoxyphenyl)-5-hydroxy-1,3-dihydrobenzoxathiol-2-one.
Substitution: Formation of various substituted benzoxathiol derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-Ethoxyphenyl)-5-hydroxy-1,3-benzoxathiol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Ethoxyphenyl)-5-hydroxy-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzoxathiol ring can interact with enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Methoxyphenyl)-5-hydroxy-1,3-benzoxathiol-2-one
- 7-(4-Methylphenyl)-5-hydroxy-1,3-benzoxathiol-2-one
- 7-(4-Chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
Uniqueness
7-(4-Ethoxyphenyl)-5-hydroxy-1,3-benzoxathiol-2-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H12O4S |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C15H12O4S/c1-2-18-11-5-3-9(4-6-11)12-7-10(16)8-13-14(12)19-15(17)20-13/h3-8,16H,2H2,1H3 |
InChI Key |
DQSBGCDOCUSPSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)O)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![prop-2-en-1-yl 2-[1-(4-butoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11585952.png)
![5-[(2-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide](/img/structure/B11585965.png)
![5,5,13-trimethyl-N-(4-phenylbutan-2-yl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11585971.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11585973.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11585974.png)
![ethyl [1,3-dimethyl-5-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate](/img/structure/B11585977.png)
![1,3-dimethyl-5-phenyl-6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11585983.png)



![(3Z)-1-(4-fluorobenzyl)-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11586027.png)

![(2Z)-6-(4-chlorobenzyl)-2-(4-ethylbenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11586039.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11586049.png)
